molecular formula C13H10N2O3 B12066129 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one

2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one

Cat. No.: B12066129
M. Wt: 242.23 g/mol
InChI Key: NNWDCNMEMYYVHZ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one is an organic compound that features both a nitrophenyl group and a pyridinyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one typically involves the reaction of 4-nitrobenzaldehyde with a pyridine derivative under specific conditions. A common method might include:

    Aldol Condensation: Reacting 4-nitrobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This might include:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-1-(pyridin-3-yl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethanoic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one would depend on its specific application. For example:

    Biological Activity: If it exhibits antimicrobial activity, it might interact with bacterial cell walls or enzymes.

    Chemical Reactivity: The nitro and pyridinyl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-1-(pyridin-2-yl)ethan-1-one: Similar structure but with the pyridinyl group at a different position.

    2-(4-Nitrophenyl)-1-(pyridin-4-yl)ethan-1-one: Another positional isomer.

    2-(4-Aminophenyl)-1-(pyridin-3-yl)ethan-1-one: Reduction product of the nitro compound.

Uniqueness

2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one is unique due to the specific positioning of the nitrophenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

2-(4-nitrophenyl)-1-pyridin-3-ylethanone

InChI

InChI=1S/C13H10N2O3/c16-13(11-2-1-7-14-9-11)8-10-3-5-12(6-4-10)15(17)18/h1-7,9H,8H2

InChI Key

NNWDCNMEMYYVHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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